

# Chmfl-abl-053: A Comprehensive Kinase Selectivity Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of **Chmfl-abl-053**, a potent and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

#### Introduction

**Chmfl-abl-053** was developed as a highly selective inhibitor targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Unlike many existing BCR-ABL inhibitors, **Chmfl-abl-053** was designed to exhibit a distinct selectivity profile, notably lacking significant activity against c-KIT, thereby potentially reducing certain side effects.[1] This document outlines the quantitative kinase inhibition data, detailed experimental methodologies, and relevant signaling pathways associated with **Chmfl-abl-053**.

### **Kinase Selectivity Profile**

The kinase selectivity of **Chmfl-abl-053** was extensively profiled using the DiscoveRx KinomeScan<sup>™</sup> platform, a competitive binding assay. The results from a comprehensive screen against 468 kinases are summarized below.

### **Primary Targets and In Vitro Potency**



**Chmfl-abl-053** demonstrates high potency against its intended primary targets in biochemical assays.

| Kinase        | IC50 (nM) |
|---------------|-----------|
| ABL1          | 70        |
| SRC           | 90        |
| ρ38α (ΜΑΡΚ14) | 62        |

Table 1: Primary targets of Chmfl-abl-053 and their corresponding half-maximal inhibitory concentrations (IC50).[3][4]

## Kinome-wide Selectivity Data (DiscoveRx KinomeScan™)

The following table presents a selection of kinases from the KinomeScan<sup>TM</sup> panel, displaying the percent of control at a 1  $\mu$ M concentration of **Chmfl-abl-053**. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.



| Kinase Family | Kinase        | Percent of Control (%) @ |
|---------------|---------------|--------------------------|
| тк            | ABL1          | < 1                      |
| тк            | ABL2          | < 1                      |
| тк            | SRC           | < 1                      |
| тк            | LCK           | < 1                      |
| тк            | нск           | < 1                      |
| тк            | BLK           | < 1                      |
| тк            | DDR1          | 1.3                      |
| тк            | DDR2          | 2.5                      |
| тк            | ЕРНА8         | < 1                      |
| тк            | EphB6         | < 1                      |
| TK            | c-KIT         | > 95                     |
| CMGC          | ΜΑΡΚ14 (p38α) | < 1                      |
| CMGC          | MAPK11 (p38β) | 1.1                      |
| CMGC          | MAPK12 (p38y) | 2.3                      |
| CMGC          | MAPK13 (p38δ) | 1.5                      |
| CAMK          | CAMK1         | > 95                     |
| AGC           | ROCK1         | > 95                     |
| STE           | MAP2K1 (MEK1) | > 95                     |

Table 2: Selected

KinomeScan<sup>TM</sup> data for Chmflabl-053 at a concentration of 1  $\mu$ M. The data highlights highaffinity binding to the intended targets and other kinases, as



well as a lack of significant binding to kinases like c-KIT.

## **Cellular Activity**

**Chmfl-abl-053** effectively inhibits the proliferation of CML cell lines, demonstrating potent antileukemic activity.

| Cell Line | GI50 (nM) |
|-----------|-----------|
| K562      | 14        |
| KU812     | 25        |
| MEG-01    | 16        |

Table 3: Anti-proliferative activity of Chmfl-abl-053 in various CML cell lines, presented as halfmaximal growth inhibition (GI50) values.[3][4]

## **Signaling Pathways**

**Chmfl-abl-053** exerts its therapeutic effects by inhibiting the constitutively active BCR-ABL kinase, which in turn blocks several downstream signaling pathways crucial for CML cell proliferation and survival.





Click to download full resolution via product page

**BCR-ABL Signaling Pathway Inhibition** 

## **Experimental Protocols Biochemical Kinase Assays**

Objective: To determine the in vitro inhibitory activity of **Chmfl-abl-053** against a panel of purified kinases.

Methodology: The inhibitory activity of **Chmfl-abl-053** against ABL1, SRC, and p38α was determined using an Invitrogen SelectScreen® biochemical assay.

• Enzyme and Substrate Preparation: Recombinant human kinases were used. For each kinase, a specific peptide substrate was selected.



- Assay Reaction: The kinase, substrate, and ATP were incubated in a reaction buffer in the presence of varying concentrations of Chmfl-abl-053 or DMSO as a control.
- Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was typically achieved using a fluorescence-based method, such as Z'-LYTE™, which measures the differential sensitivity of phosphorylated and nonphosphorylated peptides to proteolytic cleavage.
- Data Analysis: The percentage of inhibition was calculated relative to the DMSO control.
  IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.





Click to download full resolution via product page

#### Biochemical Kinase Assay Workflow

### **Cell Proliferation Assays**

Objective: To assess the anti-proliferative effect of Chmfl-abl-053 on CML cell lines.

Methodology: The growth inhibitory effects of **Chmfl-abl-053** were evaluated using a CellTiter-Glo® Luminescent Cell Viability Assay.

- Cell Culture: K562, KU812, and MEG-01 cells were cultured in appropriate media supplemented with fetal bovine serum.
- Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of **Chmfl-abl-053** or DMSO for 72 hours.
- Viability Assessment: After the incubation period, CellTiter-Glo® reagent was added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: Luminescence was measured using a plate reader. The GI50 values were calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Cell Proliferation Assay Workflow

#### Conclusion

**Chmfl-abl-053** is a potent and highly selective inhibitor of BCR-ABL, SRC, and p38 kinases with significant anti-proliferative activity in CML cell lines. Its distinct selectivity profile, particularly its lack of c-KIT inhibition, suggests a potentially favorable safety profile. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in the further development and application of this promising compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chmfl-abl-053: A Comprehensive Kinase Selectivity Profile and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606656#chmfl-abl-053-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com